Tert-butyl 4-aminoquinazoline-7-carboxylate
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Overview
Description
Tert-butyl 4-aminoquinazoline-7-carboxylate: is a heterocyclic organic compound that features a quinazoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl group and the amino and carboxylate functionalities contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 4-aminoquinazoline-7-carboxylate typically begins with commercially available starting materials such as 4-chloroquinazoline and tert-butyl carbamate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dimethylformamide or tetrahydrofuran under an inert atmosphere at elevated temperatures.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-aminoquinazoline-7-carboxylate can undergo oxidation reactions to form quinazoline-7-carboxylic acid derivatives.
Reduction: The compound can be reduced to form various aminoquinazoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as tert-butyl hydroperoxide and catalysts like copper chloride are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Bases like potassium carbonate and solvents such as dimethylformamide are used.
Major Products:
Oxidation: Quinazoline-7-carboxylic acid derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: Tert-butyl 4-aminoquinazoline-7-carboxylate is used as a building block in the synthesis of various heterocyclic compounds.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is explored for its potential use in developing new pharmaceuticals, particularly in cancer research.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 4-aminoquinazoline-7-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt key biological pathways, leading to therapeutic effects in disease treatment .
Comparison with Similar Compounds
4-Aminoquinazoline: Lacks the tert-butyl and carboxylate groups, resulting in different reactivity and applications.
Tert-butyl 4-chloroquinazoline-7-carboxylate: Contains a chloro group instead of an amino group, leading to different chemical properties.
Quinazoline-7-carboxylate: Lacks the tert-butyl and amino groups, affecting its chemical behavior and applications.
Uniqueness: Tert-butyl 4-aminoquinazoline-7-carboxylate is unique due to the presence of both the tert-butyl and amino groups, which enhance its stability and reactivity. These functional groups also contribute to its potential as a versatile building block in organic synthesis and drug development.
Properties
IUPAC Name |
tert-butyl 4-aminoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-13(2,3)18-12(17)8-4-5-9-10(6-8)15-7-16-11(9)14/h4-7H,1-3H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZAMCWXZMTWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C(=NC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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